
Fmoc-l-cys-nh2
Descripción general
Descripción
Fmoc-L-Cys-NH2, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-cysteine amide, is a very acid labile resin, which enables the synthesis of peptide amides without the use of amide linkers . It is used in peptide synthesis and protein science .
Synthesis Analysis
The Fmoc group is widely used for N-protection of the α-amino group in Solid Phase Peptide Synthesis (SPPS). The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .Molecular Structure Analysis
The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tuneable nanoscale morphologies .Chemical Reactions Analysis
Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .Physical And Chemical Properties Analysis
Fmoc-L-Cys-NH2 is a white to off-white powder with a molecular weight of 342.40 g/mol . It is highly fluorescent, making it suitable for analysis by reversed phase HPLC .Aplicaciones Científicas De Investigación
1. Peptide and Protein Science
- Application : Fmoc-l-cys-nh2 is used as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . This includes the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
- Method : The method involves the use of protecting group chemistry for the cysteine thiol group. Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .
- Results : The use of Fmoc-l-cys-nh2 has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
2. Anti-Cancer Drug Delivery
- Application : Fmoc-l-cys-nh2 is used in the fabrication of nanobowl infused core–shell like microstructures for pH switchable on-demand anti-cancer drug delivery .
- Method : The method involves a one-step fabrication of nanobowl (NB) like structures from Fmoc-l-cys-nh2 following continuous-flow microfluidics enabled supramolecular self-assembly . The NBs were further infused into a vesicular shell, forming NB-shells .
- Results : The NB-shells were loaded with doxorubicin (Dox) with an encapsulation efficiency of 42% . Dox loaded NB-shells exhibited enhanced efficacy in C6 glioma cells . When tested in an animal model of glioblastoma, the nanoformulations demonstrated significantly higher retardation of tumour growth as compared to free Dox .
3. HPLC Derivatization
- Application : Fmoc chloride, a derivative of Fmoc, is used as a derivatizing reagent in pre-column derivatization of biogenic amines, which are then resolved using HPLC technique . It’s also used for derivatizing amino acids for HPLC amino acid analysis .
- Method : The method involves the use of Fmoc chloride as a derivatizing reagent in the pre-column derivatization process .
- Results : The use of Fmoc chloride allows for the effective resolution of biogenic amines and amino acids in HPLC .
4. Solid-Phase Peptide Synthesis
- Application : Fmoc-L-Cys(Mmt resin)-NH2 is used in solid-phase peptide synthesis . It allows for the synthesis of peptide amides without the use of amide linkers .
- Method : The method involves the use of Fmoc-L-Cys(Mmt resin)-NH2 in solid-phase peptide synthesis .
- Results : The use of Fmoc-L-Cys(Mmt resin)-NH2 allows for the synthesis of peptide amides without the use of amide linkers . This enables very easy in-process control of the success and completion of any coupling step .
5. Bio-Inspired Building Blocks
- Application : Fmoc-modified amino acids and short peptides are used as simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .
- Method : The method involves the use of Fmoc-modified simple biomolecules in the self-organization of functional materials . This is achieved through the hydrophobic and π-π stacking interactions of the fluorenyl rings .
- Results : The use of Fmoc-modified simple biomolecules has led to the development of functional materials with unique and tunable morphologies .
6. N-Fmoc Amino Acids for Solid-Phase Peptide Synthesis
- Application : Fmoc chloride is used for preparing N-Fmoc amino acids for solid-phase peptide synthesis .
- Method : The method involves the use of Fmoc chloride as a reagent for derivatizing amino acids for HPLC amino acid analysis .
- Results : The use of Fmoc chloride allows for the effective resolution of amino acids in HPLC .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c19-17(21)16(10-24)20-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H2,19,21)(H,20,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQILYKUOWQTEZ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138925 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-amino-1-(mercaptomethyl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-l-cys-nh2 | |
CAS RN |
623177-62-8 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-amino-1-(mercaptomethyl)-2-oxoethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623177-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-amino-1-(mercaptomethyl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




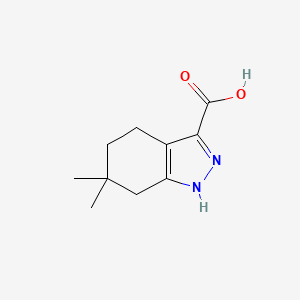
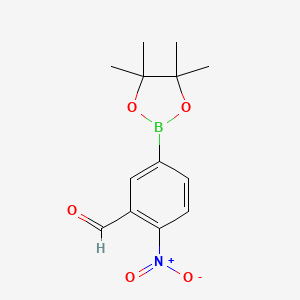


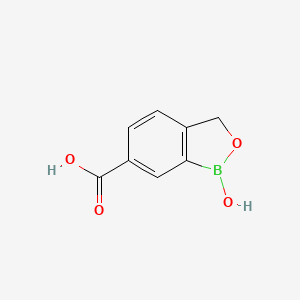
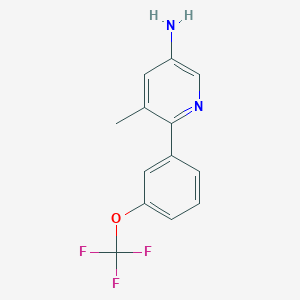
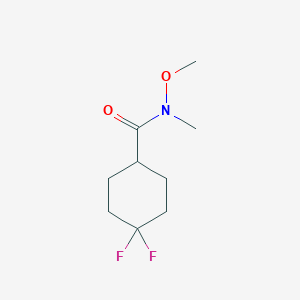

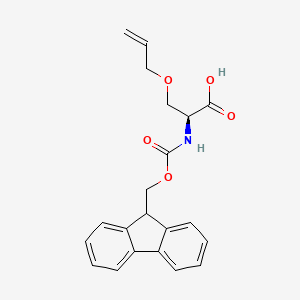
![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)
![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)
